Ganoderic acid

Description

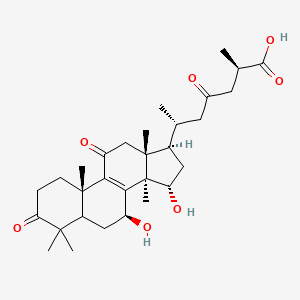

(2R,6R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is a natural product found in Ganoderma lucidum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21?,23+,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKDAQBNHPJFD-PMVVSAHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Ganoderic Acids from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a mushroom revered in traditional Asian medicine for centuries under names such as "Lingzhi" and "Reishi," is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, have garnered significant scientific interest.[1][2][3] These compounds are recognized for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[1][2] The discovery of ganoderic acids dates back to the mid-1980s, with extensive research focused on elucidating the chemical constituents of this medicinal mushroom.[4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of ganoderic acids, offering detailed experimental protocols and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Ganoderic acids are tetracyclic triterpenoids, typically comprising a C30 skeleton.[2] Their structural diversity, arising from variations in oxidation patterns and side-chain structures, contributes to their wide range of biological activities.[2] This guide will delve into the methodologies employed to extract and purify these valuable compounds, present quantitative data to inform experimental design, and visualize the complex signaling pathways they modulate.

Extraction Methodologies

The initial and most critical step in the study of ganoderic acids is their efficient extraction from the fruiting bodies of Ganoderma lucidum. The choice of extraction method significantly impacts the yield and purity of the final product.

Conventional Solvent Extraction (CSE)

Conventional solvent extraction is a traditional and widely used method for obtaining ganoderic acids. It is a relatively simple technique that does not require specialized equipment.

Experimental Protocol:

-

Preparation of Fungal Material:

-

Fresh or frozen fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature not exceeding 60°C to preserve thermolabile compounds.[1][5]

-

The dried fruiting bodies are then ground into a fine powder (approximately 40-80 mesh) using a mechanical grinder to increase the surface area for efficient extraction.[5][6]

-

-

Extraction:

-

The powdered Ganoderma is macerated in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).[1][6] The mixture is incubated at room temperature for 24 hours with occasional stirring or at a controlled temperature (e.g., 60°C) for at least 2 hours with constant agitation.[5][6]

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.[1]

-

-

Concentration:

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a more modern and environmentally friendly technique that utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[7][8] SFE offers advantages such as higher selectivity and shorter extraction times.

Experimental Protocol:

-

Preparation of Fungal Material: The fungal material is prepared as described in the conventional solvent extraction protocol.

-

Supercritical Fluid Extraction:

-

The powdered Ganoderma is packed into an extraction vessel.

-

Supercritical CO₂ is passed through the vessel at optimized conditions of temperature and pressure. A study showed that a lower temperature of 40°C and high pressure of 30 MPa, with a low sample flow rate of 3 ml/min, can achieve optimized purification of ganoderic acids.[7]

-

The extracted compounds are then separated from the supercritical fluid by depressurization.

-

Purification Techniques

The crude extract obtained from either CSE or SFE is a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate individual ganoderic acids.

Solvent-Solvent Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases. It is an effective preliminary step to enrich the triterpenoid (B12794562) fraction.

Experimental Protocol:

-

The crude extract is resuspended in water.

-

Sequential partitioning is performed with solvents of increasing polarity, such as petroleum ether, chloroform, or ethyl acetate.[1] The triterpenoid-enriched fraction is typically found in the less polar solvent layers.

Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture. Silica (B1680970) gel is a common stationary phase for the purification of ganoderic acids.

Experimental Protocol:

-

Column Preparation: A silica gel (200-300 mesh) column is packed in a non-polar solvent like chloroform.[5][6]

-

Sample Loading: The triterpenoid-enriched fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.[6]

-

Elution: The column is eluted with a gradient of solvents with increasing polarity.[5] Fractions are collected and analyzed for the presence of the target ganoderic acids.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a high-resolution separation technique essential for the final purification of individual ganoderic acids.[9]

Experimental Protocol:

-

Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid or 0.03% phosphoric acid) is often effective.[6][10]

-

Detection: UV detection at approximately 252 nm is suitable for ganoderic acids.[6]

-

Fraction Collection: Fractions are collected based on the retention times of the target compounds.

-

Purity Assessment: The purity of the isolated ganoderic acids is determined by analytical HPLC.[1]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.[1]

Experimental Protocol:

-

The crude triterpenoid sample is dissolved in the stationary phase and injected into the HSCCC instrument.

-

The mobile phase is pumped through the column, and fractions are collected.

-

Fractions are analyzed by HPLC to identify those containing the pure compound.[1]

Quantitative Data

The yield and purity of ganoderic acids can vary depending on the Ganoderma species, cultivation conditions, and the isolation method employed. The following tables summarize representative quantitative data from the literature.

| Extraction Method | Ganoderma Species | Key Parameters | Yield of Total Triterpenoids | Reference |

| Ethanol Maceration | G. lucidum | 95% Ethanol, 1:10 (w/v), 24h, RT | Not specified | [1][6] |

| Supercritical CO₂ Extraction | G. lucidum | 40°C, 30 MPa, 3 ml/min | Not specified | [7] |

| Supercritical CO₂ Extraction | Cultivated G. lucidum | Not specified | 1.13% | [11] |

| Supercritical CO₂ Extraction | Wild G. lucidum | Not specified | 1.29% | [11] |

| Analytical Method | Analyte(s) | Linearity (r²) | LOD | LOQ | Recovery (%) | Reference |

| HPLC-UV | 6 Ganoderic Acids | >0.999 | Not specified | Not specified | 93-103 | [10] |

| UPLC-MS/MS | 11 Ganoderic Acids | >0.998 | 0.66–6.55 µg/kg | 2.20–21.84 µg/kg | 89.1–114.0 | [12] |

| HPLC-UV | 9 Ganoderic Acids | 0.9990-0.9999 | Not specified | Not specified | 96.85-105.09 | [13] |

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.

JAK-STAT3 Signaling Pathway

The Janus kinase-signal transducer and activator of transcription 3 (JAK-STAT3) pathway is often constitutively active in cancer cells and contributes to tumor growth and survival. Ganoderic acid A has been shown to inhibit this pathway.[2][14]

Caption: Inhibition of the JAK-STAT3 signaling pathway by this compound A.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. This compound C1 has been demonstrated to suppress this pathway.[4][6]

Caption: Suppression of the NF-κB signaling pathway by this compound C1.

Experimental Workflow Visualization

A well-defined workflow is essential for the successful isolation and characterization of ganoderic acids.

Caption: General workflow for the isolation and purification of ganoderic acids.

Conclusion

The discovery and isolation of ganoderic acids from Ganoderma lucidum have paved the way for extensive research into their therapeutic potential. This guide provides a comprehensive overview of the key methodologies, from initial extraction to final purification and analysis. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Furthermore, the visualization of the modulated signaling pathways offers insights into the molecular mechanisms underlying the diverse bioactivities of these fascinating natural products. Continued research in this field holds the promise of developing novel therapeutic agents from this ancient medicinal mushroom.

References

- 1. benchchem.com [benchchem.com]

- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Study of Continuous Extraction Process Utilizing Supercritical Fluid for Ganoderma lucidum | Scientific.Net [scientific.net]

- 8. benchchem.com [benchchem.com]

- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. jfda-online.com [jfda-online.com]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

The Architecture of Bioactivity: A Technical Guide to the Chemical Structure and Stereochemistry of Ganoderic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, represent a significant and promising area of natural product research.[1] Isolated primarily from the medicinal mushroom Ganoderma lucidum, these complex molecules have garnered substantial scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2] The therapeutic potential of ganoderic acids is intrinsically linked to their intricate chemical structures and specific stereochemical configurations. Understanding these structural nuances is paramount for elucidating their mechanisms of action, establishing structure-activity relationships (SAR), and guiding the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of ganoderic acids. It is designed to serve as a foundational resource, offering detailed information on their core lanostane (B1242432) skeleton, the classification of various isomers, and the critical role of stereochemistry in their biological function. This document synthesizes experimental data into structured tables for comparative analysis, outlines detailed methodologies for their isolation and characterization, and provides visual representations of key biosynthetic and experimental workflows.

Core Chemical Structure: The Lanostane Skeleton

Ganoderic acids are fundamentally tetracyclic triterpenoids built upon a C30 lanostane skeleton.[3] This core structure, derived from the cyclization of squalene, is characterized by a specific arrangement of four fused rings (A, B, C, and D) and a side chain attached at the C-17 position. The numbering of the carbon atoms in the lanostane skeleton provides a framework for identifying the positions of various functional groups that differentiate the vast array of known ganoderic acids.

The immense diversity within the ganoderic acid family arises from variations in the oxidation state and substitution patterns on this lanostane framework. Key structural modifications include the presence, number, and position of hydroxyl (-OH), carbonyl (C=O), and carboxyl (-COOH) groups, as well as the occasional presence of acetate (B1210297) moieties.[1] These modifications significantly influence the polarity, solubility, and, most importantly, the biological activity of each specific this compound.

Stereochemistry: The Determinant of Biological Specificity

The lanostane skeleton of ganoderic acids is rich in chiral centers, leading to a high degree of stereoisomerism.[4] The precise three-dimensional arrangement of atoms at these stereocenters is a critical determinant of their biological activity, as it dictates the molecule's ability to interact with specific protein targets. Even subtle changes in stereochemistry, such as the epimerization at a single carbon, can lead to significant differences in pharmacological effects.

The IUPAC nomenclature for ganoderic acids precisely defines the absolute stereochemistry at each chiral center, providing an unambiguous descriptor of their spatial arrangement. For instance, the full IUPAC name for this compound A specifies the stereochemistry at nine chiral centers, highlighting the complexity of these molecules.[5] While the naturally occurring isomers are the most studied, the potential for a vast number of other stereoisomers exists, each with potentially unique biological properties. A comprehensive understanding of the stereochemistry of ganoderic acids is, therefore, essential for any drug development program based on this class of compounds.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for a selection of prominent ganoderic acids, facilitating a comparative analysis of their properties.

Table 1: Physicochemical Properties of Selected Ganoderic Acids

| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound A | C₃₀H₄₄O₇ | 516.67 | Data not available |

| This compound C2 | C₃₀H₄₆O₇ | 518.68 | Data not available |

| Ganoderenic Acid C | C₃₀H₄₄O₇ | 516.7 | Data not available |

| This compound S | C₃₀H₄₄O₃ | 452.7 | Data not available |

| This compound R | C₃₄H₅₀O₆ | 554.8 | Data not available |

| This compound X | C₃₂H₄₈O₅ | 512.7 | Data not available |

| This compound C5 | C₃₀H₄₂O₅ | 482.6 | 220-222 |

| This compound C6 | C₃₀H₄₂O₇ | 514.6 | 208-210 |

| This compound G | C₃₀H₄₄O₈ | 532.6 | 224-226 |

| Ganoderenic Acid D | C₃₀H₄₂O₆ | 500.6 | 218-220 |

Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Selected Ganoderic Acids

| This compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| This compound A | P388 | Mouse Leukemia | 7.25[6] |

| This compound A | SGC7901 | Human Gastric Carcinoma | 7.25[6] |

| This compound A | HepG2 | Human Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h)[7] |

| This compound A | SMMC7721 | Human Hepatocellular Carcinoma | 158.9 (24h), 177.2 (48h)[7] |

| This compound D | Esophageal Squamous Cell Carcinoma | Esophageal Cancer | Downregulates mTOR pathway |

| This compound (from G. applanatum) | MDA-MB-231 | Human Breast Cancer | 84.6 µg/mL[8] |

| This compound (from G. applanatum) | HEp-2 | Human Laryngeal Carcinoma | 43.2 µg/mL[8] |

| This compound A + Cisplatin | Gallbladder Cancer Cells | Gallbladder Cancer | Reduces Cisplatin IC₅₀ from 8.98 to 4.07[9] |

Mandatory Visualization

Biosynthetic Pathway of Ganoderic Acids

The biosynthesis of ganoderic acids originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the triterpenoid (B12794562) precursor, lanosterol. Lanosterol then undergoes a series of complex and highly specific oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes, to yield the diverse array of ganoderic acids.

Caption: Putative biosynthetic pathway of ganoderic acids from acetyl-CoA.

Experimental Workflow for this compound Analysis

The isolation, purification, and analysis of ganoderic acids from Ganoderma species is a multi-step process requiring a combination of extraction and chromatographic techniques.

Caption: A generalized experimental workflow for the isolation and analysis of ganoderic acids.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the isolation, purification, and characterization of ganoderic acids.

Extraction of Crude Triterpenoids from Ganoderma Fruiting Bodies

This protocol outlines the initial extraction of a triterpenoid-rich fraction from the raw fungal material.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh)

-

Maceration vessel or Soxhlet apparatus

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh a desired amount of powdered Ganoderma lucidum (e.g., 1 kg).

-

Macerate the powder in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through cheesecloth followed by filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine all the ethanolic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.

Solvent-Solvent Partitioning for Triterpenoid Enrichment

This protocol is designed to separate the lipophilic triterpenoids from more polar compounds present in the crude extract.

Materials:

-

Crude ethanolic extract

-

Distilled water

-

Methylene chloride (or other suitable organic solvents like ethyl acetate)

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure:

-

Suspend the crude ethanolic extract in distilled water (e.g., 2 L for a 1 kg starting material).

-

Perform liquid-liquid extraction in a separatory funnel with an equal volume of methylene chloride (e.g., 2 L). Shake vigorously and allow the layers to separate.

-

Collect the lower methylene chloride layer, which contains the triterpenoids.

-

Repeat the extraction of the aqueous layer with fresh methylene chloride two more times.

-

Combine all the methylene chloride fractions.

-

Dry the combined organic fraction over anhydrous sodium sulfate to remove any residual water.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.

Chromatographic Purification of Ganoderic Acids

This protocol describes the further purification of individual ganoderic acids using column chromatography and preparative HPLC.

Materials:

-

Triterpenoid-enriched fraction

-

Silica gel (for column chromatography)

-

Appropriate solvent systems for elution (e.g., gradients of petroleum ether/ethyl acetate or chloroform/methanol)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid)

-

UV detector

Procedure: A. Silica Gel Column Chromatography:

-

Prepare a silica gel column with a suitable diameter and length based on the amount of the enriched fraction.

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the proportion of the more polar solvent.

-

Collect fractions of the eluate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target ganoderic acids.

-

Pool the fractions containing the desired compounds and evaporate the solvent.

B. Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the further enriched fraction from the silica gel column in the HPLC mobile phase.

-

Inject the sample onto a semi-preparative or preparative C18 HPLC column.

-

Run a gradient elution of acetonitrile and 0.1% aqueous acetic acid, optimizing the gradient for baseline separation of the target this compound(s).

-

Set the UV detector at a wavelength of 252 nm to monitor the elution of the compounds.

-

Collect the peaks corresponding to the individual ganoderic acids.

-

Evaporate the solvent from the collected fractions to obtain the purified ganoderic acids.

Structural Elucidation by NMR Spectroscopy

This protocol provides a general outline for the structural analysis of purified ganoderic acids using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified this compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the purified this compound in a suitable deuterated solvent. Ensure the sample is free of particulate matter.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals. This provides initial information on the types of protons present (e.g., methyl, olefinic, methine).

-

¹³C NMR and DEPT Spectroscopy: Obtain a one-dimensional carbon-13 NMR spectrum to identify the number and types of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations and identify spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond proton-carbon (¹H-¹³C) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

-

Data Analysis: Integrate the information from all NMR experiments to assemble the complete chemical structure and assign the stereochemistry of the this compound.

Conclusion

Ganoderic acids represent a structurally diverse and pharmacologically significant class of natural products. Their complex chemical architecture, characterized by the lanostane skeleton and a multitude of stereocenters, presents both a challenge and an opportunity for drug discovery and development. A thorough understanding of their chemical structure and stereochemistry is fundamental to unlocking their full therapeutic potential. The data, visualizations, and protocols presented in this technical guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for their work in this exciting field. Further research into the structure-activity relationships of a wider range of this compound isomers will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound this compound C2 (FDB013972) - FooDB [foodb.ca]

- 7. This compound S | C30H44O3 | CID 12444571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound C2 | 98296-48-1 | FG74203 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

biosynthesis pathway of ganoderic acids in Ganoderma species

An In-depth Technical Guide to the Biosynthesis Pathway of Ganoderic Acids in Ganoderma Species

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids, which are the primary pharmacologically active secondary metabolites found in the medicinal mushroom genus Ganoderma, famously known as "Lingzhi" or "Reishi".[1][2][3] These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antioxidant, anti-HIV, and immunomodulatory effects.[1][4][5] The complex structures of over 150 identified ganoderic acids arise from a sophisticated biosynthetic pathway.[3][6] Understanding this pathway is critical for the metabolic engineering of Ganoderma species to enhance the yield of these valuable compounds and for the heterologous production in microbial cell factories.[5][7]

This technical guide provides a comprehensive overview of the ganoderic acid biosynthesis pathway, detailing the core enzymatic steps, key intermediates, and regulatory networks. It includes quantitative data on pathway engineering, detailed experimental protocols for researchers, and visualizations of the key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway: From Acetyl-CoA to Lanosterol (B1674476)

The biosynthesis of all ganoderic acids begins with the mevalonate (B85504) (MVA) pathway, a conserved metabolic route in fungi for producing isoprenoid precursors.[5][8] This initial stage involves the synthesis of the tetracyclic triterpenoid (B12794562) backbone, lanosterol, from the basic building block, acetyl-CoA.[5][9]

The Mevalonate (MVA) Pathway

The MVA pathway converts acetyl-CoA into farnesyl diphosphate (B83284) (FPP), the precursor for squalene (B77637) synthesis. The key enzymatic steps are outlined below.

-

Acetyl-CoA to HMG-CoA : Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). These reactions are catalyzed by acetyl-CoA C-acetyltransferase (AACT) and HMG-CoA synthase (HMGS), respectively.[10]

-

HMG-CoA to Mevalonate : HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR). This is a critical rate-limiting step in the pathway.[2][5] Overexpression of a truncated HMGR gene in G. lucidum has been shown to significantly increase this compound accumulation.[9]

-

Mevalonate to IPP and DMAPP : Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield isopentenyl pyrophosphate (IPP), the fundamental five-carbon isoprenoid unit. IPP can be isomerized to its allylic isomer, dimethylallyl pyrophosphate (DMAPP).[10]

-

IPP and DMAPP to FPP : IPP and DMAPP molecules are condensed to form geranyl pyrophosphate (GPP), which is then further condensed with another IPP molecule to form the 15-carbon farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPS).[5]

Formation of the Lanosterol Backbone

FPP serves as the branch point for the synthesis of various isoprenoids. For this compound biosynthesis, two molecules of FPP are committed to the triterpenoid pathway.

-

Squalene Synthesis : Two FPP molecules undergo a head-to-head condensation reaction to form squalene, a 30-carbon linear triterpene. This reaction is catalyzed by squalene synthase (SQS).[5] Overexpression of the SQS gene is a known strategy to enhance the accumulation of GAs.[5]

-

Squalene Epoxidation : Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE).[10]

-

Lanosterol Cyclization : The final step in forming the characteristic tetracyclic lanostane (B1242432) skeleton is the cyclization of 2,3-oxidosqualene to lanosterol, catalyzed by lanosterol synthase (LS).[5][11] Overexpression of the homologous LS gene in Ganoderma lingzhi has been demonstrated to increase the content of various ganoderic acids by enhancing the precursor supply.[12]

The pathway from Acetyl-CoA to Lanosterol is the foundational framework for the biosynthesis of all ganoderic acids and ergosterol.[4][5]

Caption: The Mevalonate pathway leading to Lanosterol synthesis.

Post-Lanosterol Modifications: The Genesis of Diversity

The immense structural diversity of ganoderic acids arises from extensive and highly specific modifications of the lanosterol backbone.[8] These reactions, which include a series of oxidations, reductions, and hydroxylations, are primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).[5][8] While the complete enzymatic cascade for every GA is not yet fully elucidated, research has identified several key CYPs and their functions.[1][13]

-

C-26 Oxidation : CYP5150L8 has been identified to catalyze the three-step oxidation of lanosterol at the C-26 position, producing 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a key intermediate for several GAs.[5][7]

-

C-28 Oxidation : CYP5139G1 is responsible for the C-28 oxidation of HLDOA, which results in the formation of a novel GA, 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[14]

-

C-23 Hydroxylation : The enzyme CYP512U6 has been shown to hydroxylate ganoderic acids like GA-DM and GA-TR at the C-23 position, producing hainanic acid A and this compound Jc, respectively.[6][15]

-

C-7 and C-15 Oxidation : CYP512W2 is a promiscuous P450 that can oxidize both the C-7 and C-15 positions to form important GAs such as this compound Y (GA-Y) and ganodermic acid Jb (GA-Jb).[16]

The sequential and combinatorial action of these and other yet-to-be-identified P450s, reductases, and transferases on the lanosterol scaffold generates the vast array of ganoderic acids found in Ganoderma species.

Caption: Key cytochrome P450 enzymes in GA diversification.

Regulation of this compound Biosynthesis

The production of ganoderic acids is a complex process influenced by a variety of genetic and environmental factors. Several signaling molecules and transcription factors have been identified as key regulators.[1][4][17]

-

Transcription Factors :

-

LaeA : A global regulator of secondary metabolism, LaeA has been shown to be a positive regulator of GA biosynthesis. Deletion of the laeA gene resulted in significantly reduced GA concentration, while its overexpression led to an increase.[4]

-

WC-2 : Identified as a blue light receptor, WC-2 acts as a positive regulator. Blue light induction significantly enhances GA content, and overexpression of wc-2 leads to greatly enhanced GA accumulation, while its deletion causes a significant reduction.[17]

-

Other transcription factors implicated in regulating GA biosynthesis include AreA, PacC, and MADS1.[4]

-

-

Signaling Molecules : Molecules such as reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and Ca²⁺ are known to participate in the signal transduction pathways that regulate GA biosynthesis.[4]

-

Environmental Factors : Light, temperature, pH, oxygen levels, and nitrogen sources are significant environmental cues that influence the production of GAs.[4][17] For instance, blue light has been shown to be a potent inducer of GA biosynthesis.[17]

References

- 1. [Biosynthesis of this compound and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A methyltransferase LaeA regulates this compound biosynthesis in Ganoderma lingzhi [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of a this compound in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Enhancement of this compound Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overexpression of the homologous lanosterol synthase gene in this compound biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of a novel this compound by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Screening of Ganoderic Acid Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key findings in the preliminary bioactivity screening of ganoderic acids, a class of triterpenoids isolated from Ganoderma species. It is designed to serve as a technical resource, offering detailed experimental protocols, summarized quantitative data, and visual representations of the core signaling pathways involved in their pharmacological effects.

Introduction: The Therapeutic Potential of Ganoderic Acids

Ganoderic acids (GAs) are a diverse group of highly oxygenated lanostane-type triterpenoids found in medicinal mushrooms of the Ganoderma genus.[1] Extensive research has highlighted their potential as therapeutic agents, demonstrating a wide range of biological activities including anti-tumor, anti-inflammatory, and antioxidant effects.[2] The structural diversity among different ganoderic acids leads to varied pharmacological profiles, making preliminary bioactivity screening a critical step in identifying promising candidates for further drug development.[1] This guide focuses on the foundational in vitro assays and molecular pathways central to the initial assessment of ganoderic acid bioactivity.

Core Bioactivity Screening Protocols

A preliminary assessment of this compound bioactivity typically involves a battery of in vitro assays to determine their cytotoxic, anti-inflammatory, and antioxidant properties.

Cytotoxicity and Anti-Proliferative Activity

Evaluating the ability of ganoderic acids to inhibit cancer cell growth and induce cell death is a primary screening objective.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[3] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[3]

-

Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the this compound. Include a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent.[3]

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.[3]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[5]

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[5] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[5]

-

LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well.[5]

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[5]

-

Stop Reaction: Add the stop solution provided in the kit to each well.[5]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions, using the spontaneous and maximum release controls.

Anti-inflammatory Activity

Ganoderic acids are known to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Seeding: Seed macrophage cells, such as RAW 264.7, in a 24- or 96-well plate and allow them to adhere overnight.[6]

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound for 1-2 hours.[6]

-

Inflammation Induction: Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to the wells (excluding the negative control).[6]

-

Incubation: Incubate the plates for an additional 24 hours.[6]

-

Supernatant Collection: Collect the cell culture supernatant.[6]

-

Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[6]

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Antioxidant Activity

The ability of ganoderic acids to scavenge free radicals is a key aspect of their bioactivity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Reaction Mixture: Prepare a solution of DPPH in methanol.

-

Sample Addition: Add various concentrations of the this compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity. Trolox or ascorbic acid is often used as a positive control.[7][8]

Quantitative Bioactivity Data of Ganoderic Acids

The following tables summarize the reported bioactivities of various ganoderic acids across different assays and cell lines.

Table 1: Anti-proliferative and Cytotoxic Activity of Ganoderic Acids (IC50 Values)

| This compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| This compound A | MDA-MB-231 | Breast Cancer | 20 | 48 | [9] |

| This compound DM | MCF-7 | Breast Cancer | 15 | 48 | [10] |

| This compound S | HeLa | Cervical Cancer | 97.7 | 12 | [11] |

| This compound Mf | HeLa | Cervical Cancer | - | - | [12] |

| This compound C1 | RAW 264.7 | Macrophage | 47.7 | 24 | [13] |

Table 2: Anti-inflammatory Activity of Ganoderic Acids

| This compound | Assay | Cell Line | Stimulant | Key Finding | Reference |

| This compound C1 | TNF-α Inhibition | RAW 264.7 | LPS | IC50 of 24.5 µg/mL (47.7 µM) | [13] |

| Deacetyl this compound F | NO Production | BV-2 | LPS | Inhibited NO production and iNOS expression | [14] |

| Ganoderic Acids (mixture) | M1 Macrophage Polarization | RAW 264.7 | LPS | Decreased proportion of CD86+ macrophages | [15] |

Table 3: Antioxidant Activity of Ganoderic Acids

| This compound/Extract | Assay | EC50 (µg/mL) | Reference |

| G. neo-japonicum Fruitbody Extract | DPPH | 743.42 | [7] |

| G. neo-japonicum Fruitbody Extract | NO Scavenging | 714.19 | [7] |

| G. neo-japonicum Fruitbody Extract | FRAP | 103.31 | [7] |

Key Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids exert their bioactivities by modulating several critical intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which ganoderic acids eliminate cancer cells.[16] The mitochondrial-mediated pathway is frequently implicated.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds | MDPI [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound Mf and S induce mitochondria mediated apoptosis in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deacetyl this compound F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ganoderic Acids: A Technical Guide for Researchers

Introduction

For centuries, the mushroom Ganoderma lucidum, revered in traditional Eastern medicine, has been utilized for its purported health-enhancing and longevity-promoting properties.[1] Modern scientific inquiry has identified a class of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids (GAs), as primary bioactive constituents responsible for many of the mushroom's therapeutic effects.[2][3] With over 130 distinct GAs and related compounds isolated, these molecules have garnered significant interest from the scientific and drug development communities for their diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective properties.[4] This technical guide provides an in-depth review of the therapeutic potential of ganoderic acids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Anticancer Potential of Ganoderic Acids

Ganoderic acids exhibit a multi-pronged approach to combating cancer by inducing programmed cell death (apoptosis) and autophagy, arresting the cell cycle, and inhibiting metastasis.[2][3] These effects are mediated through the modulation of critical intracellular signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of various ganoderic acids against a range of human cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize reported IC50 values.

Table 1: Cytotoxic Activity of Various Ganoderic Acids against Human Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| This compound T | 95-D | Lung Cancer | 27.9 | [1] |

| Ganoderenic Acid D | Hep G2 | Liver Cancer | 0.14 ± 0.01 | [5] |

| Hela | Cervical Cancer | 0.18 ± 0.02 | [5] | |

| Caco-2 | Colorectal Cancer | 0.26 ± 0.03 | [5] |

Table 2: Comparative IC50 Values of this compound A and Standard Chemotherapeutics

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound A | HCT116 | Colon Cancer | 24.30 | [6] |

| Doxorubicin | MDA-MB-231 | Breast Cancer | 0.3 | [6] |

| MCF-7 | Breast Cancer | 3.5 | [6] | |

| SK-BR-3 | Breast Cancer | 4 | [6] | |

| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 | [6] |

| MCF-7 | Breast Cancer | 3.5 | [6] | |

| SK-BR-3 | Breast Cancer | 4 | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay methodology.

Key Signaling Pathways in Anticancer Activity

Ganoderic acids modulate several key signaling pathways implicated in cancer progression. For instance, this compound D has been shown to downregulate the mTOR signaling pathway, promoting both apoptosis and autophagy in esophageal squamous cell carcinoma cells.[2][7] Other ganoderic acids have been found to inhibit the TGF-β/Smad, JAK/STAT3, and p53 signaling pathways.[6]

References

- 1. This compound DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ganoderic Acid Classification and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids, primarily isolated from the medicinal mushroom Ganoderma lucidum and other related species.[1][2] These compounds are of significant scientific interest due to their wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][3] With over 150 distinct ganoderic acids identified, a systematic understanding of their classification and nomenclature is paramount for researchers in natural product chemistry, pharmacology, and drug development.[4] This technical guide provides an in-depth overview of the classification, nomenclature, biosynthesis, and biological activities of ganoderic acids, supplemented with detailed experimental protocols and visual representations of key pathways.

Classification and Nomenclature

Ganoderic acids are fundamentally classified as lanostane-type triterpenoids.[2] The core structure is a tetracyclic triterpene skeleton derived from lanosterol (B1674476).[1] The vast structural diversity among ganoderic acids arises from a series of oxidative modifications, including hydroxylations, ketone formations, and the oxidation of the side chain to a carboxylic acid, which are primarily catalyzed by cytochrome P450 (CYP) monooxygenases.[1][5]

Nomenclature:

The common nomenclature for these compounds typically involves the prefix "Ganoderic acid" followed by a letter (e.g., A, B, C) to denote the order of discovery or a specific structural variation.[6] However, for unambiguous identification, the systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature is essential.

For example, the IUPAC name for This compound A is (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid.[7]

The structural distinctions between different ganoderic acids are based on the type and position of functional groups on the lanostane (B1242432) skeleton.

Biosynthesis of Ganoderic Acids

The biosynthesis of ganoderic acids originates from the mevalonate (B85504) (MVA) pathway, a conserved metabolic route in fungi for the production of isoprenoids.[1][5] The pathway can be broadly divided into two major stages: the formation of the lanosterol precursor and the subsequent modifications of the lanostane skeleton.

Stage 1: Formation of Lanosterol

The initial steps involve the conversion of acetyl-CoA to lanosterol through a series of enzymatic reactions catalyzed by key enzymes such as HMG-CoA reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol synthase (LS).[1][8]

Stage 2: Post-Lanosterol Modifications

The immense structural diversity of ganoderic acids is a result of extensive modifications to the lanosterol backbone. These modifications are primarily catalyzed by a variety of cytochrome P450 (CYP) enzymes, which introduce oxygen atoms at specific positions, leading to a cascade of hydroxylation and oxidation reactions.[1][9][10] While the complete enzymatic pathways for all ganoderic acids are still under investigation, several key CYPs have been identified and characterized.[9] For instance, CYP5150L8 has been shown to catalyze the initial three-step oxidation of the lanosterol side chain at C-26.[5][11]

Caption: Simplified biosynthetic pathway of Ganoderic Acids from Acetyl-CoA.

Biological Activities and Signaling Pathways

Ganoderic acids exhibit a broad spectrum of biological activities, with their anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

Ganoderic acids exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[12] Several key signaling pathways are modulated by ganoderic acids in cancer cells.

-

p53-MDM2 Pathway: Some ganoderic acids, like this compound A, can induce apoptosis by regulating the p53 signaling pathway.[13][14] They may inhibit the interaction between p53 and its negative regulator, MDM2, leading to p53 activation and subsequent apoptosis.[13][14]

-

NF-κB Pathway: Ganoderic acids can suppress the invasive and metastatic potential of cancer cells by targeting the NF-κB signaling pathway.[12] By inhibiting the degradation of IκBα, they trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of genes involved in metastasis, such as MMP-9.[12]

-

JAK-STAT3 Pathway: this compound A has been shown to inhibit the JAK-STAT3 signaling pathway, which is often constitutively active in many cancers.[15] This inhibition can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[15]

-

Mitochondria-Mediated Apoptosis: Many ganoderic acids induce the intrinsic pathway of apoptosis by altering the balance of Bcl-2 family proteins, leading to a decrease in the Bcl-2/Bax ratio.[12] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and the activation of the caspase cascade.[12]

Caption: Key signaling pathways modulated by Ganoderic Acids in cancer cells.

Anti-inflammatory Activity

Ganoderic acids also exhibit potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators. The main mechanism involves the suppression of the NF-κB and MAPK signaling pathways.[12][16] In inflammatory models, such as LPS-stimulated macrophages, ganoderic acids can reduce the production of nitric oxide (NO), TNF-α, and IL-6.[16][17]

Quantitative Data on Biological Activities

The cytotoxic effects of various ganoderic acids against different cancer cell lines are often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes some of the reported IC50 values.

| This compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ganoderenic Acid C | HeLa | Cervical Cancer | 25.8 | [18] |

| Ganoderenic Acid C | HepG2 | Liver Cancer | 32.5 | [18] |

| Ganoderenic Acid C | MCF-7 | Breast Cancer | 45.2 | [18] |

| Ganoderenic Acid C | A549 | Lung Cancer | 51.7 | [18] |

| Ganoderenic Acid C | PC-3 | Prostate Cancer | 38.9 | [18] |

| This compound TR | - | 5α-Reductase Inhibition | 8.5 | [19] |

| This compound DM | - | 5α-Reductase Inhibition | 10.6 | [19] |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.[18][20]

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the investigation of ganoderic acids.

Extraction and Quantification of Ganoderic Acids

A common method for the extraction and quantification of ganoderic acids involves the following steps:

-

Preparation of Fungal Material: The fruiting bodies of Ganoderma species are dried and ground into a fine powder.[21]

-

Extraction: The powdered material is extracted with a solvent, typically 95% ethanol, using methods such as maceration or ultrasound-assisted extraction.[21][22]

-

Purification: The crude extract is subjected to a series of chromatographic steps, including silica (B1680970) gel column chromatography and reversed-phase C18 chromatography, to isolate the desired ganoderic acids.[22][23]

-

Quantification: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for the quantification of individual ganoderic acids.[22][24] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water, and detection is often performed at 252 nm.[22][23]

Caption: General workflow for the extraction and quantification of Ganoderic Acids.

In Vitro Cytotoxicity Assays

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound for 24, 48, or 72 hours.[20]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.[18]

-

LDH Measurement: Add the LDH reaction mixture to the supernatant and incubate in the dark.[25]

-

Absorbance Measurement: Measure the absorbance at 490 nm.[25]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound.[20]

-

Cell Harvesting: Harvest both adherent and floating cells.[20]

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[20]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20]

Conclusion

Ganoderic acids represent a diverse and pharmacologically important class of natural products. A systematic approach to their classification, based on their lanostane skeleton and specific functional group modifications, is crucial for advancing research in this field. The continued elucidation of their biosynthetic pathways and mechanisms of action, supported by robust and standardized experimental protocols, will be instrumental in unlocking their full therapeutic potential for the development of novel drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound: formula, occurrence in nature, properties, use ... [antropocene.it]

- 7. This compound A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jeffleenovels.com [jeffleenovels.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 24. This compound Analysis [bio-protocol.org]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Ganoderic Acid Extraction from Fungal Biomass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids, primarily isolated from the medicinal mushroom Ganoderma lucidum and other Ganoderma species.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, immunomodulatory, and hepatoprotective effects.[3][4] The effective extraction and isolation of ganoderic acids from fungal biomass are critical first steps for research, development, and potential therapeutic applications.

This document provides a comprehensive guide to various methodologies for extracting ganoderic acids, complete with comparative quantitative data, detailed experimental protocols, and diagrams of relevant biological and experimental pathways.

Overview of Extraction Methodologies

The choice of extraction method is crucial for maximizing the yield and purity of ganoderic acids. The primary techniques range from traditional solvent-based methods to more advanced green technologies.

-

Conventional Solvent Extraction (CSE): This is a traditional and straightforward method that involves the use of organic solvents like ethanol (B145695) or methanol (B129727) to dissolve and extract ganoderic acids from the fungal material.[5] Techniques include maceration (soaking at room temperature) and Soxhlet extraction (continuous extraction with a hot solvent), which is more exhaustive.[6]

-

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls disrupts the fungal matrix, enhancing solvent penetration and accelerating the extraction process, often leading to higher yields in shorter times compared to CSE.[5][7]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and fungal biomass, causing a rapid increase in temperature and internal pressure that ruptures the cell walls and releases the target compounds. This method is known for its high efficiency and significantly reduced extraction times.[8]

-

Supercritical Fluid Extraction (SFE): SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[9] By manipulating temperature and pressure, the solvating power of CO₂ can be finely tuned. Often, a polar co-solvent or "modifier" like ethanol is added to enhance the extraction of more polar compounds like ganoderic acids.[9][10] This method is advantageous as it avoids residual organic solvents in the final product.[11]

Data Presentation: Comparison of Extraction Methods

The efficiency of ganoderic acid extraction varies significantly with the chosen method and parameters. The following table summarizes quantitative data from various studies to allow for easy comparison.

| Extraction Method | Solvent / Modifier | Key Parameters | Compound Quantified | Yield | Reference |

| Solvent Extraction | 100% Ethanol | 60.22°C, 6 hours | This compound H | 2.09 mg/g powder | [12] |

| Ultrasound-Assisted | 95% Ethanol | Power: 564.7 W, Time: 5.4 min | Total Triterpenoids | 0.97% | [7] |

| Ultrasound-Assisted | 74% Ethanol | Power: 320 W, Time: 69 min | Total Triterpenoids | 4.61 mg/g | [13] |

| Microwave-Assisted | 95% Ethanol | Power: 200 W, Time: 14.5 min | Triterpenoids | N/A (noted as efficient) | [8] |

| Supercritical CO₂ (SFE) | CO₂ | 50°C, 85 MPa, 4 hours | Total Triterpenoids | Higher than 65 MPa extraction | [11] |

| Supercritical CO₂ (SFE) | CO₂ | N/A | Total Ganoderic Acids | Higher in cultivated (vs. wild) | [14] |

| Ionic Liquid-Based UAE | Ionic Liquid | Optimized | Ganoderic Acids A & D | 3.31 mg/g (total) | [15] |

| Solid State Fermentation | - | - | Total Ganoderic Acids | 32.64 ± 0.5 mg/g | [12] |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of ganoderic acids from dried Ganoderma fruiting bodies or mycelia.

Protocol 1: Conventional Solvent Extraction (Ethanol-Based)

This protocol describes a standard maceration/heating method for obtaining a crude triterpenoid (B12794562) extract.

1. Preparation of Fungal Material:

-

Drying: Slice fresh or frozen Ganoderma fruiting bodies and dry them in an oven at a temperature not exceeding 60°C to prevent the degradation of thermolabile compounds.[6]

-

Pulverization: Grind the dried material into a fine powder (e.g., to pass a 60-mesh sieve) using a mechanical grinder. This increases the surface area for efficient extraction.[6][16]

2. Extraction:

-

Suspend the powdered Ganoderma in 95% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[6][16]

-

Heat the mixture to 60°C and maintain for 2-6 hours with continuous stirring.[16] Alternatively, macerate at room temperature for 24-48 hours.[6]

-

Separate the liquid extract from the solid residue by filtering through multiple layers of gauze, followed by centrifugation at 5,000 x g for 20 minutes to remove fine particles.[16]

-

Repeat the extraction process on the solid residue two more times to maximize the yield.[16]

3. Concentration:

-

Combine all the liquid supernatants.

-

Remove the ethanol using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.[6][16]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance extraction efficiency.

1. Preparation of Fungal Material:

-

Prepare dried, pulverized Ganoderma powder as described in Protocol 1.

2. Extraction:

-

Place 1 gram of the fine powder into a 150 mL flask.[17]

-

Add the extraction solvent (e.g., 74% ethanol) at a specific liquid-to-solid ratio (e.g., 61 mL/g).[13]

-

Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasonic power (e.g., 320 W) for a specified duration (e.g., 69 minutes).[13]

-

Maintain a constant temperature during extraction if required by the specific optimized protocol.

3. Filtration and Concentration:

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the extract using a rotary evaporator as described in Protocol 1.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol uses supercritical CO₂ for a clean extraction process.

1. Preparation of Fungal Material:

-

Prepare dried, pulverized Ganoderma powder as described in Protocol 1.

2. Extraction:

-

Load the dried powder into the extractor vessel of the SFE apparatus.[11] Glass beads can be used to form a fixed bed.[9]

-

Set the extraction parameters. A typical starting point could be:

-

If a modifier is used, introduce ethanol (EtOH) at a specified flow rate.[9]

-

Pump supercritical CO₂ through the extraction vessel.

3. Collection:

-

The extract-laden CO₂ is depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds (ganoderic acids) to precipitate.

-

Collect the extract from the separation kettle and dry at a moderate temperature (e.g., 65°C).[11]

Protocol 4: Triterpenoid Enrichment via Solvent Partitioning

This protocol is used to separate the lipophilic triterpenoids (including ganoderic acids) from more polar compounds like polysaccharides in the crude extract.[6]

1. Resuspension:

-

Resuspend the dried crude extract (from Protocol 1, 2, or 3) in water.[16]

2. Liquid-Liquid Extraction:

-

Transfer the aqueous suspension to a separatory funnel.

-

Extract the mixture three times with an equal volume of a non-polar solvent like chloroform (B151607) or ethyl acetate. The triterpenoids will partition into the organic layer.[16]

3. Acidic Triterpenoid Separation (Optional but Recommended):

-

Combine the organic layers and wash them with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution. The acidic triterpenoids will move into the basic aqueous layer.[16]

-

Carefully acidify the NaHCO₃ layer with HCl to a pH of 2-3.[16]

-

Re-extract this acidified solution with chloroform or ethyl acetate. The protonated acidic triterpenoids will now partition back into the organic layer.[16]

4. Final Concentration:

-

Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.[16]

Mandatory Visualizations

Caption: General workflow for this compound extraction and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [Biosynthesis of this compound and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High-Pressure Supercritical CO2 Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect Associated With the Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solvent Optimization in Ganoderic Acid Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, have garnered significant scientific interest due to their diverse pharmacological activities. These activities include anti-cancer, anti-inflammatory, and immunomodulatory effects. The efficient extraction of these valuable bioactive compounds from the fungal matrix is a critical first step in their study and potential therapeutic application. This document provides detailed application notes and optimized protocols for the extraction of ganoderic acids, with a focus on solvent optimization. The methodologies described are compiled from validated scientific literature to ensure reproducibility and high yields.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method and solvent system is paramount for maximizing the recovery of ganoderic acids. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques and their efficiencies.

Table 1: Solvent Extraction Methods and Ganoderic Acid Yields

| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Compound Quantified | Yield (mg/g of powder) | Reference |

| Solvent Extraction | 100% Ethanol (B145695) | 60.22 | 6 | This compound H | 2.09 | [1] |

| Reflux Extraction | 95% Ethanol | Reflux | 2 | Crude Triterpenoids | Not Specified | [2] |

| Maceration | 95% Ethanol | 30 | 6 | Total Triterpenoids | Not Specified | [3] |

| Hot Solvent Extraction | Ethanol | Not Specified | 1 | This compound Σ | 17.4 (mg/g of extract) | [4] |

| Hot Solvent Extraction | Water | Not Specified | 1 | This compound Σ | 15.6 (mg/g of extract) | [4] |

Table 2: Advanced Extraction Techniques and Triterpenoid (B12794562) Yields

| Extraction Method | Solvent System | Temperature (°C) | Time (min) | Compound Quantified | Yield (%) | Reference |

| Ultrasonic-Assisted Co-Extraction | 50% Ethanol | 80 | 100 | Total Triterpenoids | 0.38 | [3] |

| Ultrasonic-Assisted Extraction (Optimized) | 74% Ethanol | Not Specified | 69 | Total Triterpenoids | 0.46 | [5][6] |

| Microwave-Assisted Extraction | 95% Ethanol | 90 | 5 | Total Triterpenoid Saponins | 0.968 | [7] |

| Supercritical Fluid Extraction (SC-CO2) with co-solvent | 7% Ethanol in CO2 | 60 | Not Specified | Total Triterpenoids | 1.49 ( g/100g ) | [8] |

| Supercritical Fluid Extraction (SC-CO2) | CO2 | 50 | 240 | Total Triterpenoids | Not Specified | [9] |

Experimental Protocols

Protocol 1: Optimized Solvent Extraction (Reflux Method)

This protocol is designed for high-yield recovery of a broad range of triterpenoids, including ganoderic acids, from the fruiting bodies of Ganoderma.

Materials and Equipment:

-

Dried and powdered Ganoderma fruiting bodies (40-60 mesh)

-

95-100% Ethanol

-

Reflux extraction apparatus

-

Rotary evaporator

-

Freeze-dryer or vacuum oven

-

Analytical balance

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Preparation of Mushroom Powder: Dry the Ganoderma fruiting bodies at 60°C until a constant weight is achieved. Grind the dried mushrooms into a fine powder.[1]

-

Solvent Extraction:

-

Filtration and Concentration:

-

Drying the Crude Extract: Dry the concentrated extract to a constant weight using a freeze-dryer or in a vacuum oven at a low temperature to obtain the crude triterpenoid extract.[1]

-

Storage: Store the dried crude extract at -20°C for further purification and analysis.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a rapid and efficient method for extracting ganoderic acids, utilizing ultrasonic waves to enhance solvent penetration and mass transfer.

Materials and Equipment:

-

Dried and powdered Ganoderma fruiting bodies (40 mesh)

-

Aqueous Ethanol (50-74%)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh 1 g of the fine powder of G. lucidum.[3]